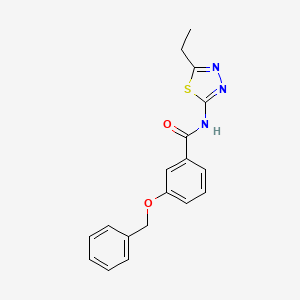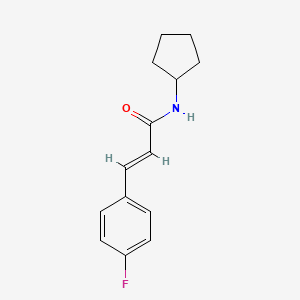![molecular formula C20H18N2O2 B5849327 N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5849327.png)
N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide, also known as MNA-715, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide involves the inhibition of various signaling pathways that are involved in cell growth, inflammation, and oxidative stress. It has been reported to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation, and the Nrf2 pathway, which is involved in oxidative stress.
Biochemical and Physiological Effects:
N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has been reported to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In animal models, it has been reported to reduce oxidative stress and inflammation in the brain. It has also been shown to reduce inflammation in animal models of arthritis.
实验室实验的优点和局限性
One advantage of using N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide in lab experiments is its high purity and yield. It has also been shown to have a low toxicity profile in animal studies. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research on N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide. One direction is to further investigate its potential applications in cancer treatment, neurodegenerative diseases, and inflammation. Another direction is to elucidate its mechanism of action and identify potential targets for drug development. Additionally, studies on its pharmacokinetics and pharmacodynamics could provide valuable information for its clinical development.
合成方法
The synthesis method of N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide involves the reaction of 1-naphthylamine with 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with ethyl chloroformate to form N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide. This method has been reported to have a high yield and purity of the final product.
科学研究应用
N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to enhance the effectiveness of chemotherapy drugs in cancer treatment.
In neurodegenerative diseases, N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has been studied for its neuroprotective effects. It has been reported to reduce oxidative stress and inflammation in the brain, which are known to contribute to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Inflammation is a common factor in many diseases, and N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has been studied for its anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
属性
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-14-9-11-16(12-10-14)20(23)24-22-19(21)13-17-7-4-6-15-5-2-3-8-18(15)17/h2-12H,13H2,1H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZPMRPGGYOMDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726506 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B5849278.png)
![4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5849287.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5849300.png)
![3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide](/img/structure/B5849305.png)
![9-chloro-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5849313.png)
![1-phenylethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5849320.png)

![N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide)](/img/structure/B5849334.png)
![5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5849345.png)